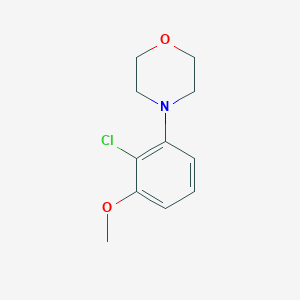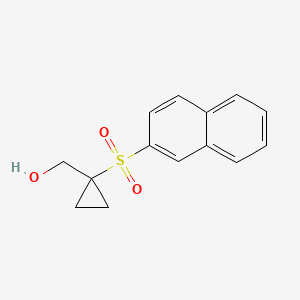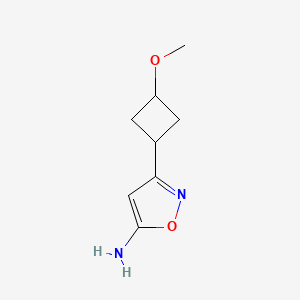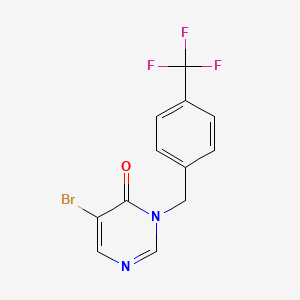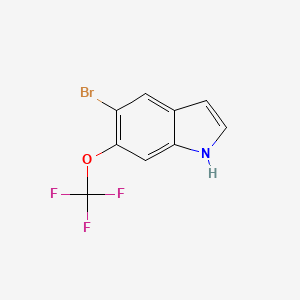
5-Bromo-6-(trifluoromethoxy)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(trifluoromethoxy)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of bromine and trifluoromethoxy groups in the indole structure imparts unique chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(trifluoromethoxy)-1H-indole typically involves the introduction of bromine and trifluoromethoxy groups into the indole ring. One common method is the bromination of 6-(trifluoromethoxy)-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(trifluoromethoxy)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form 5-bromo-6-(trifluoromethoxy)-1H-indoline.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 5-substituted-6-(trifluoromethoxy)-1H-indoles.
Oxidation Reactions: Formation of indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: Formation of 5-bromo-6-(trifluoromethoxy)-1H-indoline.
Scientific Research Applications
5-Bromo-6-(trifluoromethoxy)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(trifluoromethoxy)-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity towards its targets, leading to specific biological effects. The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-methoxy-1H-indole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-Bromo-6-chloro-1H-indole: Similar structure but with a chlorine atom instead of a trifluoromethoxy group.
5-Bromo-6-fluoro-1H-indole: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
5-Bromo-6-(trifluoromethoxy)-1H-indole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H5BrF3NO |
|---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
5-bromo-6-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C9H5BrF3NO/c10-6-3-5-1-2-14-7(5)4-8(6)15-9(11,12)13/h1-4,14H |
InChI Key |
IFOQNAHZOUWWJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


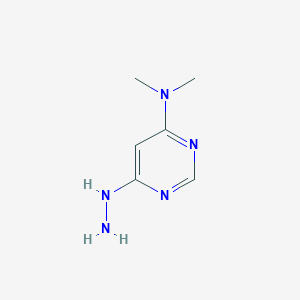
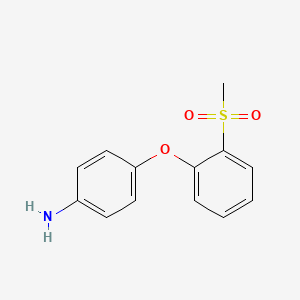
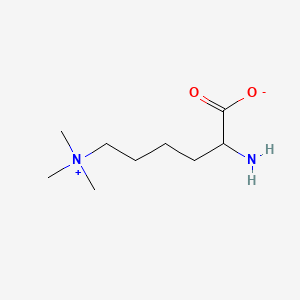
![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)

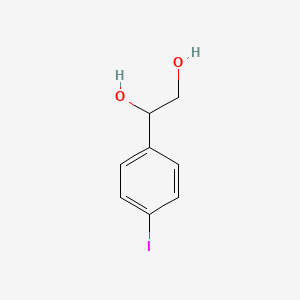
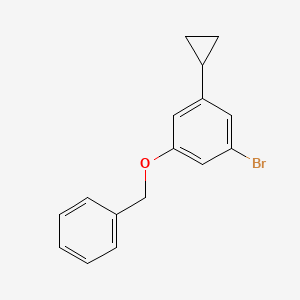
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)
